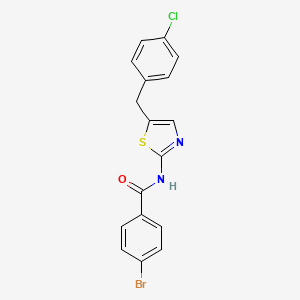![molecular formula C10H10ClNO3 B11982476 2-[N-(2-chlorophenyl)acetamido]acetic acid](/img/structure/B11982476.png)
2-[N-(2-chlorophenyl)acetamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-chlorophenyl)acetamido]acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group attached to an acetamido moiety, which is further linked to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Base-Catalyzed Method
-
Dehydrochlorination Method
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the acetamido group can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
Products: Reduction can convert the acetamido group to an amine.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-chlorophenyl)acetamido]acetic acid has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Acts as a reagent in the preparation of more complex molecules.
-
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
-
Medicine
- Explored for its potential use in drug development.
- Evaluated for its pharmacological activities, including anti-inflammatory and analgesic effects.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed as a building block in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-[N-(2-chlorophenyl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes involved in metabolic pathways.
- It can bind to receptors, modulating their activity.
-
Pathways Involved
- The compound may influence signaling pathways related to inflammation and pain.
- It can affect the synthesis and degradation of key biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-Chloroacetanilide
- Similar structure but lacks the acetic acid group.
- Used as an intermediate in the synthesis of dyes and pharmaceuticals.
-
N-(2-Chlorophenyl)acetamide
- Similar structure but lacks the acetic acid group.
- Employed in organic synthesis and as a precursor for other compounds.
Uniqueness
2-[N-(2-chlorophenyl)acetamido]acetic acid is unique due to the presence of both the acetamido and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-(N-acetyl-2-chloroanilino)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
AUTVKOPARNLNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)

![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11982427.png)
![3-Nitrobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11982435.png)




![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11982450.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11982461.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982471.png)
![5-(4-Fluorophenyl)-2-[(2-oxopropyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982482.png)
